molecular formula C13H9BrN2O2 B3059632 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline CAS No. 10480-19-0

4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline

Cat. No.: B3059632
CAS No.: 10480-19-0
M. Wt: 305.13 g/mol
InChI Key: XFWKPZJJOUWIBB-UHFFFAOYSA-N
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Description

4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline is an organic compound that belongs to the class of imines It is characterized by the presence of a bromine atom at the para position of the aniline ring and a nitro group at the para position of the benzylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline typically involves the condensation reaction between 4-bromoaniline and 4-nitrobenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent, such as ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.

Major Products Formed

    Oxidation: 4-Amino-N-[(E)-(4-nitrophenyl)methylidene]aniline.

    Reduction: 4-Bromo-N-[(E)-(4-aminophenyl)methylidene]aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline is primarily related to its ability to interact with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imine group can also form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-[(E)-(2-nitrophenyl)methylidene]aniline: Similar structure but with the nitro group at the ortho position.

    4-Bromo-N-[(E)-(3-nitrophenyl)methylidene]aniline: Similar structure but with the nitro group at the meta position.

Uniqueness

4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and interaction with other molecules. This unique arrangement can lead to distinct chemical and biological properties compared to its isomers .

Properties

IUPAC Name

N-(4-bromophenyl)-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWKPZJJOUWIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339252
Record name 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10480-19-0
Record name 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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